molecular formula C6H16N2O B1200987 Ethanamine, 2-(aminooxy)-N,N-diethyl- CAS No. 6006-10-6

Ethanamine, 2-(aminooxy)-N,N-diethyl-

Cat. No.: B1200987
CAS No.: 6006-10-6
M. Wt: 132.2 g/mol
InChI Key: HDHCLUGKRJBUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanamine, 2-(aminooxy)-N,N-diethyl- is a tertiary amine derivative featuring an aminooxy (-ONH₂) functional group at the β-position of the ethanamine backbone, with diethyl substituents on the nitrogen atom. This compound belongs to a class of aminooxy-containing amines, which are pivotal in oximation reactions—chemical processes critical for carbonyl group detection in analytical chemistry (e.g., environmental monitoring and mass spectrometry) . The aminooxy group enables nucleophilic attack on carbonyl carbons, forming stable oxime adducts. The diethyl substitution on the nitrogen enhances solubility in organic solvents and modulates steric and electronic effects during reactions .

Properties

CAS No.

6006-10-6

Molecular Formula

C6H16N2O

Molecular Weight

132.2 g/mol

IUPAC Name

O-[2-(diethylamino)ethyl]hydroxylamine

InChI

InChI=1S/C6H16N2O/c1-3-8(4-2)5-6-9-7/h3-7H2,1-2H3

InChI Key

HDHCLUGKRJBUBL-UHFFFAOYSA-N

SMILES

CCN(CC)CCON

Canonical SMILES

CCN(CC)CCON

Other CAS No.

6006-10-6

Synonyms

O-beta-diethylaminoethylhydroxylamine
O-beta-diethylaminoethylhydroxylamine dihydrochloride
O-DEAEHA

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Functional Groups Applications/Findings
Ethanamine, 2-(aminooxy)-N,N-diethyl- - N,N-diethyl
- 2-aminooxy
C₆H₁₆N₂O Aminooxy, tertiary amine Oximation reactions for carbonyl detection; used in mass spectrometry
2-(Aminooxy)-N,N,N-trimethylethan-1-ammonium iodide (ATM) - N,N,N-trimethyl (quaternary ammonium)
- 2-aminooxy
C₅H₁₅N₂O⁺·I⁻ Aminooxy, quaternary ammonium Higher reactivity with aldehydes (e.g., acrolein) due to positive charge enhancing electrophilicity
2-((4-Chlorophenyl)thio)-N,N-diethylethanamine hydrochloride - N,N-diethyl
- 4-chlorophenylthio
C₁₂H₁₈ClNS·HCl Thioether, tertiary amine Plant growth regulation (CPTA); sulfur substitution reduces nucleophilicity vs. aminooxy
N,N-Diethyl-2-[2-methoxy-6-(2-propenyl)phenoxy]ethanamine (Gravitole) - N,N-diethyl
- Methoxy-allylphenoxy
C₁₆H₂₅NO₂ Phenoxy ether, tertiary amine Biological activity in plant gravitropism; allyl group increases lipophilicity
2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethyl-ethanamine (Etazene) - N,N-diethyl
- Benzimidazole-aryl
C₂₂H₂₉N₃O Benzimidazole, tertiary amine Synthetic opioid analog; benzimidazole moiety enhances receptor binding affinity

Reactivity and Kinetics

  • Aminooxy Derivatives: Ethanamine, 2-(aminooxy)-N,N-diethyl- exhibits moderate reactivity with aldehydes (e.g., propanal) compared to quaternary ammonium analogs like ATM. The absence of a permanent positive charge reduces electrophilic activation but improves membrane permeability in biological systems . ATM (quaternary ammonium) reacts 3–5× faster with α,β-unsaturated aldehydes (e.g., acrolein) due to charge-assisted stabilization of the transition state .
  • Thioether vs. Aminooxy: The thioether analog (CPTA) shows negligible oximation capacity due to sulfur’s lower nucleophilicity compared to the aminooxy group. Instead, it acts as a plant growth regulator via redox modulation .

Physicochemical Properties

  • Lipophilicity: Gravitole (logP ≈ 3.2) is more lipophilic than the aminooxy derivative (logP ≈ 1.8) due to its allylphenoxy substituent, enhancing its interaction with hydrophobic biological targets . Etazene (logP ≈ 4.1) demonstrates high blood-brain barrier penetration, attributed to its benzimidazole and aryl groups .
  • Thermodynamic Stability: Density functional theory (DFT) studies suggest that aminooxy compounds with bulkier substituents (e.g., diethyl vs. dimethyl) exhibit higher conformational stability due to reduced steric strain .

Analytical Chemistry

  • Ethanamine, 2-(aminooxy)-N,N-diethyl- is utilized in FT-ICR mass spectrometry for soft ionization of carbonyl adducts. Its diethyl groups minimize unwanted adduct fragmentation, improving detection limits for trace aldehydes in exhaled breath analysis .

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